molecular formula C11H17NO B12046769 (S)-2-(Methylamino)-2-phenylbutan-1-ol, AldrichCPR

(S)-2-(Methylamino)-2-phenylbutan-1-ol, AldrichCPR

Cat. No.: B12046769
M. Wt: 179.26 g/mol
InChI Key: HRQGMPWJXQSTEH-LLVKDONJSA-N
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Description

(S)-2-(Methylamino)-2-phenylbutan-1-ol, also known as AldrichCPR, is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group and a phenyl group attached to a butanol backbone. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)-2-phenylbutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as (S)-2-phenylbutan-1-ol and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases that can promote the nucleophilic substitution reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-2-(Methylamino)-2-phenylbutan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Methylamino)-2-phenylbutan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)-2-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(S)-2-(Methylamino)-2-phenylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-(Methylamino)-2-phenylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Methylamino)-2-phenylbutan-1-ol: The enantiomer of the compound, which may have different biological activity.

    2-Phenylbutan-1-ol: A structurally similar compound without the methylamino group.

    2-(Methylamino)-2-phenylpropan-1-ol: A compound with a similar functional group arrangement but a different carbon backbone.

Uniqueness

(S)-2-(Methylamino)-2-phenylbutan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-2-(methylamino)-2-phenylbutan-1-ol

InChI

InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t11-/m1/s1

InChI Key

HRQGMPWJXQSTEH-LLVKDONJSA-N

Isomeric SMILES

CC[C@@](CO)(C1=CC=CC=C1)NC

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)NC

Origin of Product

United States

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